
2-(2,5-Dimethylphenoxy)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylphenoxy)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,5-dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone typically involves the reaction of 2,5-dimethylphenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclohexanone. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are often employed to enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,5-Dimethylphenoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(2,5-dimethylphenoxy)cyclohexanol.
Substitution: Various substituted phenoxycyclohexanones depending on the electrophile used.
科学研究应用
2-(2,5-Dimethylphenoxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,5-Dimethylphenoxy)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexanone moiety may participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler analog without the phenoxy group, used as a solvent and in the production of nylon.
2,5-Dimethylphenol: The phenolic precursor used in the synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone.
2-(2,5-Dimethylphenoxy)ethanol: A related compound with an ethanol instead of a cyclohexanone moiety.
Uniqueness
This compound is unique due to the combination of the cyclohexanone ring and the 2,5-dimethylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
24493-26-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3 |
InChI 键 |
LUSJBHWUQKGICP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OC2CCCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



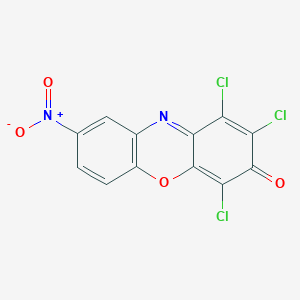
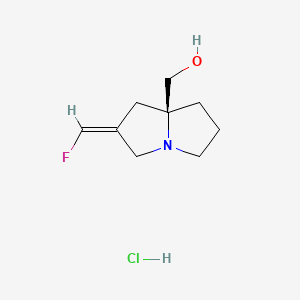
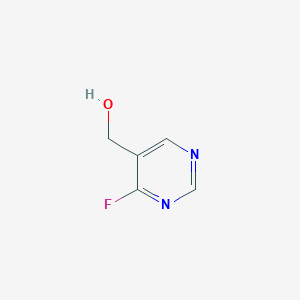
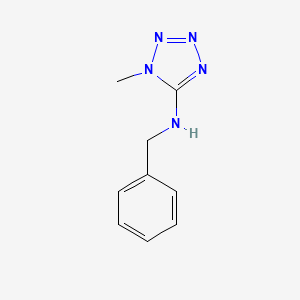
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)

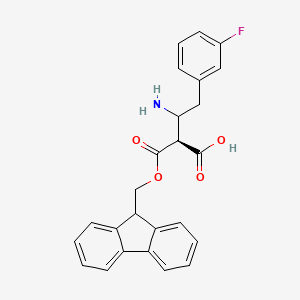
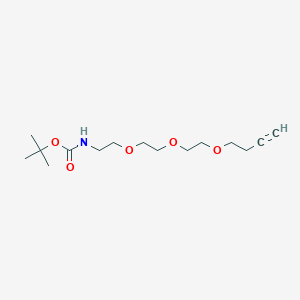
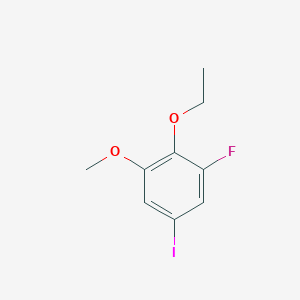
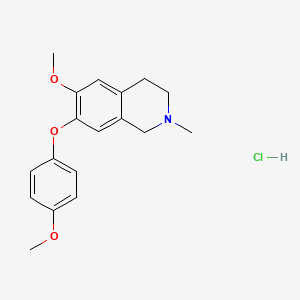
![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


